Ethyl 4-fluoro-3-nitrobenzenesulfonate
CAS No.: 3914-11-2
Cat. No.: VC18632403
Molecular Formula: C8H8FNO5S
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3914-11-2 |
---|---|
Molecular Formula | C8H8FNO5S |
Molecular Weight | 249.22 g/mol |
IUPAC Name | ethyl 4-fluoro-3-nitrobenzenesulfonate |
Standard InChI | InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
Standard InChI Key | HWRUIKOUKIKIFH-UHFFFAOYSA-N |
Canonical SMILES | CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Chemical Identity and Structural Properties
Ethyl 4-fluoro-3-nitrobenzenesulfonate belongs to the sulfonate ester class, featuring a benzene ring substituted with fluorine (–F), nitro (–NO₂), and ethyl sulfonate (–SO₃C₂H₅) groups. Its molecular formula is C₈H₈FNO₅S, with a molecular weight of 249.22 g/mol . Key structural attributes include:
Table 1: Key Physicochemical Properties
The compound’s reactivity stems from its electron-withdrawing nitro and fluorine groups, which activate the aromatic ring for nucleophilic substitution and facilitate participation in coupling reactions .
Step | Reagents/Conditions | Purpose |
---|---|---|
Sulfonation | H₂SO₄ or ClSO₃H, 0–50°C | Introduce –SO₃H group |
Esterification | Ethanol, H₂SO₄ (catalyst), reflux | Convert –SO₃H to –SO₃C₂H₅ |
Applications in Chemical Research
Pharmaceutical Intermediates
The compound’s nitro and sulfonate groups make it a valuable precursor in drug discovery. For example, nitroaromatics are frequently reduced to amines for further functionalization, while sulfonate esters serve as leaving groups in nucleophilic substitutions . A study on ethyl 4-fluoro-3-nitrobenzoate demonstrated its role in synthesizing heterocyclic compounds with antimicrobial activity , suggesting similar potential for the sulfonate derivative.
Agrochemical Development
Fluorinated nitroaromatics are integral to herbicides and pesticides. The fluorine atom enhances bioavailability and metabolic stability, while the nitro group aids in binding to biological targets .
Materials Science
Sulfonate esters are employed in polymer chemistry as cross-linking agents. The nitro group’s electron-deficient nature could facilitate charge-transfer complexes in conductive materials.
Research Gaps and Future Directions
Current literature lacks detailed kinetic studies and ecological impact assessments for ethyl 4-fluoro-3-nitrobenzenesulfonate. Future research should prioritize:
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Green Synthesis Routes: Developing catalytic methods to reduce waste.
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Toxicological Profiling: Evaluating acute/chronic toxicity in model organisms.
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Advanced Applications: Exploring use in photodynamic therapy or organic electronics.
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